molecular formula C10H14ClN B12963260 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine

Cat. No.: B12963260
M. Wt: 183.68 g/mol
InChI Key: BUXUWSFYIUPMMS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine typically involves the chloromethylation of 4-ethyl-3,5-dimethylpyridine. One common method includes the reaction of 4-ethyl-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as thiols, amines, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Products: Compounds with hydroxyl or carbonyl groups.

    Reduction Products: Methylated derivatives of the original compound.

Scientific Research Applications

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine: Similar structure but with a methoxy group instead of an ethyl group.

    2-(Chloromethyl)-4-ethyl-3,5-dimethylquinoline: Contains a quinoline ring instead of a pyridine ring.

    2-(Chloromethyl)-4-ethyl-3,5-dimethylbenzene: Benzene ring with similar substituents.

Uniqueness

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-(chloromethyl)-4-ethyl-3,5-dimethylpyridine

InChI

InChI=1S/C10H14ClN/c1-4-9-7(2)6-12-10(5-11)8(9)3/h6H,4-5H2,1-3H3

InChI Key

BUXUWSFYIUPMMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1C)CCl)C

Origin of Product

United States

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